Cas no 87546-18-7 (Flumiclorac-pentyl)

Flumiclorac-pentyl structure
Flumiclorac-pentyl structure
Nom du produit:Flumiclorac-pentyl
Numéro CAS:87546-18-7
Le MF:C21H23ClFNO5
Mégawatts:423.86242890358
CID:838474

Flumiclorac-pentyl Propriétés chimiques et physiques

Nom et identifiant

    • Flumiclorac-pentyl
    • SUMIVERDE
    • RESOURCE
    • flumiclorac-pentyl (bsi,pa iso,ansi)
    • PENTYL2-CHLORO-4-FLUORO-5-(3,4,5,6-TETRAHYDROPHTHALIMIDO)PHENOXYACETATE
    • PENTYL2-CHLORO-4-FLUORO-5-(3,4,5,6-TETRAHYDROPHTHALIMIDO).
    • pentyl-[2-chloro-5-(cyclohex-1-ene-1,2-dicarboxamido)-4-fluorophenoxy] acetate
    • S 23031
    • Flumiclorac-pentyl Solution
    • pentyl 2-[2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-4-fluorophenoxy]acetate
    • pentyl [2-chloro-5-(1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)-4-fluorophenoxy]acetate
    • pentyl [2-chloro-5-(cyclohex-1-ene-1,2-dicarboximido)-4-fluororophenoxy]acetate
    • pentyl 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetate
    • S 2303
    • V 23031
    • 2-[2-Chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester
    • Acetic acid, [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]-, pentyl ester (9CI)
    • Flumiclorac pentyl ester
    • Piscine à noyau: 1S/C21H23ClFNO5/c1-2-3-6-9-28-19(25)12-29-18-11-17(16(23)10-15(18)22)24-20(26)13-7-4-5-8-14(13)21(24)27/h10-11H,2-9,12H2,1H3
    • La clé Inchi: IRECWLYBCAZIJM-UHFFFAOYSA-N
    • Sourire: O=C(COC1C(Cl)=CC(F)=C(N2C(=O)C3CCCCC=3C2=O)C=1)OCCCCC

Propriétés calculées

  • Qualité précise: 423.12500
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 29
  • Nombre de liaisons rotatives: 9
  • Complexité: 654
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: 4.8

Propriétés expérimentales

  • Couleur / forme: Le produit pur est un solide blanc en poudre
  • Dense: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: 90-91 ºC
  • Solubilité: Insuluble (5.9E-5 g/L) (25 ºC),
  • Le PSA: 72.91000
  • Le LogP: 4.40010

Flumiclorac-pentyl Informations de sécurité

  • Toxicité:LD50 in rats (mg/kg): >5000 orally; >2000 dermally (Kamoshita)

Flumiclorac-pentyl PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
F500475-50mg
Flumiclorac-pentyl
87546-18-7
50mg
$207.00 2023-05-18
TRC
F500475-250mg
Flumiclorac-pentyl
87546-18-7
250mg
$856.00 2023-05-18
TRC
F500475-500mg
Flumiclorac-pentyl
87546-18-7
500mg
$1642.00 2023-05-18
TRC
F500475-1g
Flumiclorac-pentyl
87546-18-7
1g
$ 3000.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F24020-100mg
Flumiclorac-pentyl
87546-18-7
100mg
¥1258.0 2023-09-07
A2B Chem LLC
AH82325-100mg
FLUMICLORAC-PENTYL
87546-18-7
100mg
$413.00 2024-04-19
TRC
F500475-10mg
Flumiclorac-pentyl
87546-18-7
10mg
$110.00 2023-05-18
TRC
F500475-100mg
Flumiclorac-pentyl
87546-18-7
100mg
$460.00 2023-05-18
A2B Chem LLC
AH82325-10mg
FLUMICLORAC-PENTYL
87546-18-7
10mg
$86.00 2024-04-19

Flumiclorac-pentyl Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Référence
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sulfuryl chloride
Référence
3-Amino-4-fluorophenol
, Japan, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Acetic acid ,  Iron Solvents: Water
4.1 Reagents: Propionic acid ,  Piperidine Solvents: Toluene
Référence
Synthesis of herbicide flumiclorac-pentyl
Wu, Hao; et al, Nongyao, 2000, 39(11),

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt → 0 °C; 5 - 6 h; 0.9 MPa; 1 MPa, 50 °C
2.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Référence
Synthesis of novel herbicide flumiclorac-pintyl
Lu, Yang; et al, Huagong Jishu Yu Kaifa, 2009, 38(6), 14-16

Méthode de production 5

Conditions de réaction
Référence
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  6 - 8 °C
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 80 °C
2.2 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  6 - 80 °C
2.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  4 - 5 h, 80 °C
2.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 45 °C
3.2 pH 9, 45 °C; 6 - 7 h, pH 9, 45 °C; 45 °C → 10 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 - 6 h, 1 MPa, 50 °C
5.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Référence
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ;  50 °C
1.2 Reagents: Fuming nitric acid ;  1 h, 50 °C; 50 °C → 75 °C; 3 h, 75 °C
2.1 Catalysts: Palladium ,  Carbon Solvents: Toluene ;  5 h, 1 MPa, rt
3.1 Reagents: Acetic acid Catalysts: Piperidine Solvents: Toluene ;  5 h, reflux
Référence
Study on new synthesis process of flumiclorac-pentyl
Tu, Mei-ling; et al, Zhejiang Gongye Daxue Xuebao, 2009, 37(2), 152-155

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 40 - 45 °C
1.2 1 h, 40 - 45 °C; 6 h, 40 - 45 °C; 45 °C → 20 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 h, 0.9 - 1.1 MPa, 50 - 55 °C
3.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  rt → reflux; 6 h, reflux
Référence
Synthesis of 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester (flumiclorac-pentyl)
Zhang, Liyong; et al, Nongyao, 2007, 46(5), 307-309

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 45 °C
1.2 pH 9, 45 °C; 6 - 7 h, pH 9, 45 °C; 45 °C → 10 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt → 0 °C; 5 - 6 h; 0.9 MPa; 1 MPa, 50 °C
3.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Référence
Synthesis of novel herbicide flumiclorac-pintyl
Lu, Yang; et al, Huagong Jishu Yu Kaifa, 2009, 38(6), 14-16

Méthode de production 10

Conditions de réaction
1.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Référence
Synthesis of novel herbicide flumiclorac-pintyl
Lu, Yang; et al, Huagong Jishu Yu Kaifa, 2009, 38(6), 14-16

Méthode de production 11

Conditions de réaction
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  6 - 8 °C
1.2 Reagents: Sodium hydroxide ,  Triphosgene Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 8 °C
1.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  rt; rt → 80 °C; 4 - 5 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 45 °C
2.2 pH 9, 45 °C; 6 - 7 h, pH 9, 45 °C; 45 °C → 10 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt → 0 °C; 5 - 6 h; 0.9 MPa; 1 MPa, 50 °C
4.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Référence
Synthesis of novel herbicide flumiclorac-pintyl
Lu, Yang; et al, Huagong Jishu Yu Kaifa, 2009, 38(6), 14-16

Méthode de production 12

Conditions de réaction
Référence
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 - 6 h, 1 MPa, 50 °C
2.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Référence
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Méthode de production 14

Conditions de réaction
1.1 Reagents: Chlorine Solvents: 1,2-Dichloroethane ;  3 - 4 h, 5 - 10 °C
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  20 - 30 °C
1.3 Reagents: Phosgene Solvents: 1,2-Dichloroethane ;  3 h, 20 - 30 °C; 1 h, 20 - 30 °C
1.4 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  1 h, 40 - 60 °C; 60 °C → 80 °C; 3 h, 75 - 80 °C
1.5 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 min, 40 - 45 °C
2.2 1 h, 40 - 45 °C; 6 h, 40 - 45 °C; 45 °C → 20 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 h, 0.9 - 1.1 MPa, 50 - 55 °C
4.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  rt → reflux; 6 h, reflux
Référence
Synthesis of 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester (flumiclorac-pentyl)
Zhang, Liyong; et al, Nongyao, 2007, 46(5), 307-309

Méthode de production 15

Conditions de réaction
Référence
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dichloroethane ,  Water ;  6 - 80 °C
1.2 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  6 - 80 °C
1.3 Reagents: Sulfuric acid ,  Fuming nitric acid Solvents: Water ;  4 - 5 h, 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, reflux; reflux → 10 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 45 °C
2.2 pH 9, 45 °C; 6 - 7 h, pH 9, 45 °C; 45 °C → 10 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 - 6 h, 1 MPa, 50 °C
4.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Référence
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Méthode de production 17

Conditions de réaction
1.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  rt → reflux; 6 h, reflux
Référence
Synthesis of 2-[2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid pentyl ester (flumiclorac-pentyl)
Zhang, Liyong; et al, Nongyao, 2007, 46(5), 307-309

Méthode de production 18

Conditions de réaction
Référence
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Méthode de production 19

Conditions de réaction
1.1 Catalysts: Palladium ,  Carbon Solvents: Toluene ;  5 h, 1 MPa, rt
2.1 Reagents: Acetic acid Catalysts: Piperidine Solvents: Toluene ;  5 h, reflux
Référence
Study on new synthesis process of flumiclorac-pentyl
Tu, Mei-ling; et al, Zhejiang Gongye Daxue Xuebao, 2009, 37(2), 152-155

Méthode de production 20

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  50 °C; 5 h, 80 °C
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane ;  50 °C
2.2 Reagents: Fuming nitric acid ;  1 h, 50 °C; 50 °C → 75 °C; 3 h, 75 °C
3.1 Catalysts: Palladium ,  Carbon Solvents: Toluene ;  5 h, 1 MPa, rt
4.1 Reagents: Acetic acid Catalysts: Piperidine Solvents: Toluene ;  5 h, reflux
Référence
Study on new synthesis process of flumiclorac-pentyl
Tu, Mei-ling; et al, Zhejiang Gongye Daxue Xuebao, 2009, 37(2), 152-155

Méthode de production 21

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 45 °C
1.2 pH 9, 45 °C; 6 - 7 h, pH 9, 45 °C; 45 °C → 10 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  0.9 MPa; 5 - 6 h, 1 MPa, 50 °C
3.1 Catalysts: Acetic acid ,  Piperidine Solvents: Toluene ;  6 h, reflux
Référence
Synthesis of novel herbicide flumiclorac-pentyl
Lu, Yang; et al, Nongyao Kexue Yu Guanli, 2009, 30(6), 33-35

Méthode de production 22

Conditions de réaction
1.1 Reagents: Chlorine
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Acetic acid ,  Iron Solvents: Water
5.1 Reagents: Propionic acid ,  Piperidine Solvents: Toluene
Référence
Synthesis of herbicide flumiclorac-pentyl
Wu, Hao; et al, Nongyao, 2000, 39(11),

Méthode de production 23

Conditions de réaction
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 -
3.1 -
4.1 -
5.1 -
Référence
Tetrahydrophthalimide compounds and their use
, European Patent Organization, , ,

Flumiclorac-pentyl Raw materials

Flumiclorac-pentyl Preparation Products

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Suzhou Senfeida Chemical Co., Ltd
(CAS:87546-18-7)FLUMICLORAC-PENTYL
sfd13369
Pureté:99%
Quantité:200kg
Prix ($):Enquête